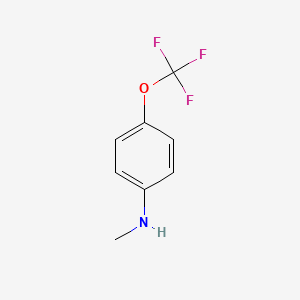

n-Methyl-4-(trifluoromethoxy)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-12-6-2-4-7(5-3-6)13-8(9,10)11/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCCWCLGIPNIBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353230 | |

| Record name | n-methyl-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41419-59-4 | |

| Record name | n-methyl-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41419-59-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: n-Methyl-4-(trifluoromethoxy)aniline (CAS: 41419-59-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Methyl-4-(trifluoromethoxy)aniline is a fluorinated aromatic amine of significant interest in the fields of medicinal chemistry and materials science. The presence of the trifluoromethoxy group (-OCF3) imparts unique properties to the molecule, including increased lipophilicity and metabolic stability, making it a valuable building block in the design of novel pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference |

| CAS Number | 41419-59-4 | [3] |

| Molecular Formula | C8H8F3NO | [3] |

| Molecular Weight | 191.15 g/mol | [3] |

| Boiling Point | 96-98 °C at 15 mmHg | [4] |

| Purity | Typically ≥95% | [4] |

| Appearance | Not specified in search results | |

| Solubility | Not specified in search results | |

| pKa | Not specified in search results |

Synthesis

A detailed experimental protocol for the synthesis of this compound has been reported via the selective mono-N-methylation of 4-(trifluoromethoxy)aniline.[5]

Experimental Protocol: Selective mono-N-methylation of 4-(trifluoromethoxy)aniline

Materials:

-

4-(trifluoromethoxy)aniline

-

Methanol

-

Heterogeneous Nickel Catalyst (e.g., Ni/ZnAlOx)

-

Nitrogen gas

-

Autoclave with magnetic stirrer and temperature controller

-

Solvents for extraction and purification (e.g., ethyl acetate, hexanes)

-

Analytical equipment (GC-MS, NMR)

Procedure: [5]

-

Catalyst Preparation: A Ni/ZnAlOx catalyst is prepared, for example, by a co-precipitation method followed by calcination.

-

Reaction Setup: In a 50 mL autoclave, add 4-(trifluoromethoxy)aniline (1.0 mmol), the Ni/ZnAlOx catalyst (e.g., 40 mg), and methanol (10 mL).

-

Inert Atmosphere: Purge the autoclave with nitrogen gas five times to remove air.

-

Pressurization: Pressurize the autoclave with 1 MPa of N2 at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 160 °C with magnetic stirring (1000 rpm).

-

Reaction Monitoring: The progress of the reaction can be monitored by taking samples and analyzing them by GC-MS.

-

Work-up: After completion of the reaction (e.g., 24 hours), cool the autoclave to room temperature.

-

Analysis: Analyze the reaction mixture by GC-MS and GC using an internal standard (e.g., ethylbenzene) to determine conversion and yield.

-

Purification: The product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).

Yield: The yield of this compound can be determined by gas chromatography.[5]

Applications in Drug Development

The trifluoromethoxy group is a key pharmacophore that can enhance the drug-like properties of a molecule. Its introduction can lead to:

-

Increased Lipophilicity: Facilitating passage through biological membranes.[1][2]

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic degradation, potentially increasing the half-life of a drug.[1]

While specific biological activity data such as IC50 or MIC values for this compound were not found in the search results, its structural analogs are known to be used in the synthesis of compounds with potential therapeutic applications, including anticancer and antiviral agents.[6] The core aniline structure provides a versatile scaffold for the synthesis of a wide range of derivatives.

Experimental and Logical Workflows

The general workflow for utilizing this compound in a drug discovery program would typically involve its use as a key intermediate in a multi-step synthesis.

Caption: Drug discovery workflow utilizing this compound.

Signaling Pathways

While no specific signaling pathways directly modulated by this compound have been identified in the search results, it is plausible that derivatives of this compound could be designed to target various pathways implicated in disease. For instance, many kinase inhibitors, which often target signaling cascades like the MAPK/ERK pathway, incorporate substituted aniline moieties.[7] The unique electronic properties of the trifluoromethoxy group could be leveraged to achieve selective interactions with target proteins within these pathways.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its favorable physicochemical properties, imparted by the trifluoromethoxy group, make it an attractive starting material for the development of new therapeutic agents and advanced materials. While further research is needed to fully elucidate the biological activities and specific molecular targets of its derivatives, the synthetic accessibility and desirable properties of this compound ensure its continued importance in the field of chemical and pharmaceutical research.

References

Technical Guide: n-Methyl-4-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of n-Methyl-4-(trifluoromethoxy)aniline, a fluorinated aniline derivative of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, provides a potential experimental protocol for its synthesis, and contextualizes its application within a typical drug discovery workflow.

Core Physicochemical Data

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethoxy group often enhances metabolic stability and lipophilicity, properties that can improve the pharmacokinetic profile of a drug candidate.

| Property | Value | Reference |

| Molecular Weight | 191.15 g/mol | [1] |

| Molecular Formula | C₈H₈F₃NO | |

| CAS Number | 41419-59-4 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the selective mono-N-methylation of 4-(trifluoromethoxy)aniline. A plausible method involves the use of methanol as the methylating agent over a heterogeneous nickel catalyst. This approach offers a selective and efficient route to the desired product.

Experimental Protocol: Selective mono-N-methylation

This protocol is based on procedures for similar N-methylation reactions of anilines.

Materials:

-

4-(trifluoromethoxy)aniline

-

Methanol (reagent grade)

-

Heterogeneous Nickel Catalyst (e.g., Ni/ZnAlOx)

-

Nitrogen gas (high purity)

-

Ethylbenzene (internal standard for GC analysis)

-

50 mL autoclave with magnetic stirrer and temperature controller

Procedure:

-

Catalyst Preparation: A NiZnAl-layered double hydroxide (LDH) can be prepared by a co-precipitation method. Typically, solutions of Ni(NO₃)₂·6H₂O, Zn(NO₃)₂·6H₂O, and Al(NO₃)₃·9H₂O are precipitated with urea. The resulting LDH is then calcined to form the mixed oxide support, followed by reduction to obtain the active Ni catalyst.

-

Reaction Setup:

-

To the 50 mL autoclave, add 4-(trifluoromethoxy)aniline (1.0 mmol), the prepared Ni/ZnAlOx catalyst (e.g., 40 mg), and methanol (10 mL).

-

Seal the autoclave and flush it five times with high-purity nitrogen gas to remove any air.

-

Pressurize the autoclave with nitrogen to 1 MPa at room temperature.

-

-

Reaction Execution:

-

Heat the autoclave to 160 °C while stirring at 1000 rpm.

-

Maintain these conditions for the duration of the reaction (e.g., 4-24 hours). The reaction progress can be monitored by taking aliquots and analyzing them by GC-MS.

-

-

Work-up and Analysis:

-

After the reaction is complete, cool the autoclave to room temperature.

-

Vent the nitrogen gas carefully.

-

Analyze the reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography (GC) with ethylbenzene as an internal standard to determine conversion and selectivity.

-

The product, this compound, can be purified from the reaction mixture by column chromatography.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Role in Drug Discovery

This compound is a key building block in the synthesis of novel bioactive molecules. The trifluoromethoxy group is known to improve metabolic stability and cell membrane permeability, making it a desirable feature in drug candidates. This compound can be utilized in the "lead optimization" phase of drug discovery, where a promising lead compound is chemically modified to enhance its efficacy, selectivity, and pharmacokinetic properties.

Drug Discovery Workflow

The following diagram illustrates a simplified workflow for drug discovery, highlighting where a building block like this compound would be incorporated.

References

An In-depth Technical Guide to the Chemical Properties of n-Methyl-4-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of n-Methyl-4-(trifluoromethoxy)aniline, a fluorinated aromatic amine of growing interest in medicinal chemistry and materials science. This document collates available data on its physicochemical properties, synthesis, and analytical characterization.

Core Chemical Properties

This compound is a derivative of aniline featuring a methyl group on the amine and a trifluoromethoxy group at the para position of the benzene ring. These substitutions significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel bioactive compounds.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some data is available, a complete experimental profile for properties such as melting point and water solubility is not readily found in the public domain.

| Property | Value | Source |

| Molecular Formula | C₈H₈F₃NO | [1] |

| Molecular Weight | 191.15 g/mol | [1] |

| Boiling Point | 96-98 °C at 15 mmHg | [2] |

| Appearance | Liquid | [3] |

| CAS Number | 41419-59-4 | [1] |

Note: Due to a lack of specific experimental data for this compound, some properties of the closely related compound 4-(trifluoromethoxy)aniline are provided for reference in the text where applicable. The unmethylated analogue, 4-(trifluoromethoxy)aniline, is described as a colorless to pale yellow solid, sparingly soluble in water but soluble in organic solvents like ethanol, ether, and acetone[2]. The trifluoromethyl analogue, 4-(trifluoromethyl)aniline, also shows limited solubility in polar solvents like water and is more soluble in non-polar organic solvents such as toluene and hexane[3].

Synthesis and Analysis Workflow

As no specific biological signaling pathways involving this compound have been detailed in the available scientific literature, a logical workflow for its synthesis and subsequent analysis is presented below. This workflow outlines the general steps a researcher would take from starting materials to the characterization of the final product.

Caption: A logical workflow for the synthesis and analysis of this compound.

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and analysis of this compound based on available literature for similar compounds.

Synthesis: N-Methylation of 4-(trifluoromethoxy)aniline

Objective: To synthesize this compound via the N-methylation of 4-(trifluoromethoxy)aniline.

General Procedure (based on similar N-methylation reactions):

-

Catalyst Preparation: A heterogeneous catalyst, such as a nickel-based catalyst (e.g., Ni/ZnAlOx), is prepared. This often involves the precipitation of metal nitrates followed by calcination.

-

Reaction Setup: In a high-pressure autoclave, 4-(trifluoromethoxy)aniline is combined with the catalyst and a solvent, which also acts as the methylating agent (e.g., methanol).

-

Reaction Conditions: The autoclave is sealed, purged with an inert gas (e.g., nitrogen), and then pressurized. The reaction mixture is heated to a specified temperature (e.g., 160-180 °C) and stirred for a designated period.

-

Work-up and Purification: After cooling, the reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography, to yield pure this compound.

Analytical Characterization

Objective: To confirm the structure of the synthesized this compound.

General Protocol for ¹H NMR:

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CD₃OD).

-

Instrument: A ¹H NMR spectrum is acquired on a spectrometer (e.g., 400 MHz).

-

Expected Signals: The spectrum is expected to show signals corresponding to the methyl protons, the aromatic protons, and the amine proton. For this compound, the ¹H NMR spectrum in CD₃OD shows a doublet for the aromatic protons at approximately δ 7.00 ppm and a singlet for the methyl protons.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

General Protocol for GC-MS (Electron Ionization - EI):

-

Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column to separate the compound from any residual impurities.

-

MS Analysis: The eluent from the GC is introduced into the mass spectrometer with an electron ionization source.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak [M]⁺, which for this compound is expected at m/z 191. The fragmentation pattern can provide further structural confirmation.

Safety and Handling

This compound is classified as a toxic substance. Appropriate safety precautions must be taken when handling this chemical.

Hazard Statements:

-

Toxic if swallowed, in contact with skin, or if inhaled[3].

Precautionary Measures:

-

Wear protective gloves, clothing, eye, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Store locked up.

In case of exposure, immediate medical attention is required. This compound is incompatible with strong oxidizing agents, strong acids, and strong bases[2].

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented, the trifluoromethoxy group is known to enhance metabolic stability and lipophilicity in drug candidates. The N-methyl group can also modulate the compound's binding affinity and pharmacokinetic properties. Therefore, this compound serves as a valuable building block in the synthesis of novel compounds for pharmaceutical and agrochemical research. For example, the replacement of an aniline NH with an N-methyl substitution has been investigated in the context of allosteric Bcr-Abl inhibitors[4].

Conclusion

This technical guide provides a summary of the currently available chemical information for this compound. While key physicochemical data and detailed experimental protocols are still emerging, this document serves as a valuable resource for researchers working with this compound. Further studies are needed to fully characterize its properties and explore its potential applications in drug discovery and materials science.

References

n-Methyl-4-(trifluoromethoxy)aniline synthesis pathway

An in-depth technical guide on the synthesis of n-Methyl-4-(trifluoromethoxy)aniline for researchers, scientists, and drug development professionals. This document outlines the primary synthesis pathways, including the preparation of the key intermediate 4-(trifluoromethoxy)aniline and its subsequent N-methylation to the final product. Detailed experimental protocols, quantitative data, and process diagrams are provided to facilitate understanding and replication.

Introduction

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethoxy group can enhance metabolic stability and lipophilicity, properties that are highly desirable in drug design. This guide details the synthetic routes to this compound, focusing on practical and efficient methodologies.

Synthesis of the Precursor: 4-(Trifluoromethoxy)aniline

The synthesis of this compound typically begins with the preparation of its precursor, 4-(trifluoromethoxy)aniline. Several methods for the synthesis of 4-(trifluoromethoxy)aniline have been reported, including the degradation of trifluoromethoxybenzamide, high-pressure reactions of aminophenol or trifluoromethoxychlorobenzene, and the reduction of trifluoromethoxynitrobenzene.[1] A newer, high-yield method has also been proposed.[1]

High-Yield Synthesis of 4-(Trifluoromethoxy)aniline

A method with high yield and shorter reaction steps involves the reaction of trifluoromethoxybenzene with sodium amide in the presence of sodium ferrate and sodium bromide.[1]

Experimental Protocol:

-

Under a continuous argon atmosphere and with vigorous stirring, add 1 mole of trifluoromethoxybenzene and anhydrous DMSO to a reaction vessel.

-

Add sodium ferrate and sodium bromide as an auxiliary reaction mixture. The molar ratio of trifluoromethoxybenzene to the auxiliary reaction mixture is 1:1.4, with a 1:1 molar ratio of sodium ferrate to sodium bromide.[1]

-

Heat the mixture to 95°C for 4 hours.[1]

-

Add sodium amide (molar ratio of trifluoromethoxybenzene to sodium amide is 1:4.5).[1]

-

Increase the temperature to 155°C and the reaction pressure to 4 atmospheres.

-

Continue the reaction for 10 hours.[1]

-

After cooling, pour the reaction mixture into 8 times its volume of water.

-

Extract the product with chloroform (4 times the volume of the original reactants).

-

Wash the extract with water and dry with anhydrous sodium sulfate.

-

Concentrate the solution to obtain 4-(trifluoromethoxy)aniline.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Molar Yield | 98.2% | [1] |

| HPLC Purity | 97.7% | [1] |

N-Methylation of 4-(Trifluoromethoxy)aniline

The final step in the synthesis is the N-methylation of 4-(trifluoromethoxy)aniline. A highly selective method for mono-N-methylation utilizes methanol as the methylating agent over a heterogeneous nickel catalyst.[2]

Nickel-Catalyzed N-Methylation

This method provides a direct and efficient route to this compound.

Experimental Protocol:

-

In a 50 mL autoclave equipped with a magnetic stirrer and temperature controller, add 4-(trifluoromethoxy)aniline (1.0 mmol), the Ni/ZnAlOx-600 catalyst (40 mg), and methanol (10 mL).[2]

-

Remove the air from the autoclave by flushing with nitrogen five times.

-

Charge the autoclave with 1 MPa of N2 at room temperature.

-

Heat the reaction to 160°C with magnetic stirring at 1000 rpm.[2]

-

After the reaction is complete, cool the mixture to room temperature.

-

Analyze the reaction mixture by GC-MS and GC.[2]

Quantitative Data:

| Product | CAS Number | MS (EI, m/z) | ¹H NMR (400 MHz, CD₃OD) |

| This compound | 41419-59-4 | 191 [M]⁺ | δ 7.00 (d, J = 8.8 Hz, 2H), 6.62 – 6.55 (m, 2H), 2.72 (s, 3H) |

Reference for table data:[2]

Alternative N-Methylation Methods

Several other methods for the N-methylation of anilines have been developed and could be adapted for 4-(trifluoromethoxy)aniline. These include:

-

Ruthenium-catalyzed methylation with methanol: This method uses a (DPEPhos)RuCl₂PPh₃ catalyst and a weak base like Cs₂CO₃. The reaction is typically carried out at 140°C for 12 hours.[3]

-

Formic acid as a methylating agent: A transition-metal-free approach using formic acid as the C1 source and a simple inorganic base like K₂HPO₄ as the catalyst.[4]

-

Carbon dioxide and hydrosilanes: Nickel-catalyzed reductive N-methylation using CO₂ as a carbon source and a hydrosilane as the reductant.[5]

Visualization of Synthesis Pathways

The following diagrams illustrate the key synthesis steps.

References

Spectroscopic Profile of n-Methyl-4-(trifluoromethoxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for n-Methyl-4-(trifluoromethoxy)aniline, a key intermediate in pharmaceutical and agrochemical research. The document presents available quantitative data in structured tables, details experimental protocols for key analytical techniques, and visualizes the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available in this format | See spectrum | Aromatic protons and N-methyl protons |

Note: A ¹H NMR spectrum is available in the supporting information of a study by Zheng et al. (2023), but peak assignments and multiplicities are not explicitly tabulated.[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm |

| 149.8 |

| 143.2 |

| 141.1 |

| 132.3 |

| 131.8 |

| 129.9 |

| 129.3 |

| 129.1 |

| 128.1 |

| 128.0 |

| 127.4 |

| 127.1 |

| 122.0 |

| 115.8 |

| 108.6 |

| 107.1 |

| 94.7 |

| 89.4 |

| 29.9 |

Source: SpectraBase.[2]

Table 3: Mass Spectrometry (GC-MS) Data

| Mass to Charge Ratio (m/z) | Relative Intensity |

| See mass spectrum | See mass spectrum |

Note: A GC-MS spectrum is available on SpectraBase, providing fragmentation patterns for structural elucidation.[2]

Infrared (IR) Spectroscopy

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not extensively published. However, the following sections describe generalized and representative methodologies for the techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of aromatic amines is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8 to 16 scans for sufficient signal-to-noise ratio.

-

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: A high-field NMR spectrometer (e.g., 100 or 125 MHz).

-

Pulse Sequence: A standard proton-decoupled pulse sequence.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 to 1024 scans, or more, depending on the sample concentration.

-

Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Gas Chromatography-Mass Spectrometry (GC-MS)

A typical GC-MS protocol for the analysis of aniline derivatives is outlined below:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate. The concentration should be in the range of 10-100 µg/mL.

-

-

GC Conditions:

-

Gas Chromatograph: A standard GC system equipped with a capillary column.

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is commonly used.

-

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

-

Inlet Temperature: 250-280 °C.

-

Injection Volume: 1 µL in splitless or split mode.

-

Oven Temperature Program: An initial temperature of 50-80 °C held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C, held for 5-10 minutes.

-

-

MS Conditions:

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Mass Range: A scan range of m/z 40-450 is typically sufficient to observe the molecular ion and key fragments.

-

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility of n-Methyl-4-(trifluoromethoxy)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of n-Methyl-4-(trifluoromethoxy)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of specific quantitative solubility data in public literature, this document consolidates available qualitative information and presents robust experimental protocols for its determination.

Physicochemical Properties and Solubility Profile

This compound (CAS No. 41419-59-4) is a derivative of aniline with a molecular formula of C8H8F3NO. Its structure, featuring a lipophilic trifluoromethoxy group and a polar N-methylamino group, suggests a varied solubility profile in different organic solvents. The trifluoromethoxy group enhances the molecule's stability and lipophilicity, which can influence its interaction with various solvents.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility values for this compound. The following table summarizes the available qualitative solubility information for the related compound, 4-(trifluoromethoxy)aniline, which can serve as a preliminary guide.

| Solvent | Solvent Type | Solubility |

| Methanol | Polar Protic | Slightly Soluble[2] |

| Ethanol | Polar Protic | Soluble[1] |

| Acetone | Polar Aprotic | Soluble[1] |

| Ethyl Acetate | Polar Aprotic | Slightly Soluble[2] |

| Dichloromethane | Polar Aprotic | Predicted to be Soluble |

| Chloroform | Polar Aprotic | Slightly Soluble[2] |

| Toluene | Non-Polar | Predicted to be Soluble |

| Hexane | Non-Polar | Predicted to be Soluble |

| Diethyl Ether | Polar Aprotic | Soluble[1] |

Note: The data presented is for the related compound 4-(trifluoromethoxy)aniline and should be used as an estimation. Experimental verification is recommended for precise applications.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, a detailed methodology for determining the solubility of this compound is provided below. The equilibrium shake-flask method is a widely accepted and reliable technique for this purpose.

Protocol: Equilibrium Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps

-

Thermostatic shaker or incubator

-

Analytical balance

-

Pipettes and syringes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gas Chromatography (GC) system.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a glass vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Accurately add a known volume of the organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours), ensuring continuous agitation to facilitate dissolution.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

Dilution: Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or GC method. Determine the concentration of this compound by comparing its response to the calibration curve generated from the standard solutions.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = Concentration from calibration curve (g/L) × Dilution factor

The following diagram illustrates the general workflow for this experimental protocol.

Synthesis and Metabolic Considerations

Understanding the synthesis and potential metabolic pathways of this compound can provide valuable context for its application in drug development and other research areas.

General Synthesis Pathway

This compound can be synthesized through various methods, often involving the N-methylation of 4-(trifluoromethoxy)aniline. The diagram below outlines a representative synthetic route.

While specific metabolic studies on this compound are limited, the metabolism of related aromatic amines often involves N-dealkylation and ring hydroxylation. This understanding is crucial for predicting the compound's pharmacokinetic and toxicological properties.

This guide serves as a foundational resource for researchers working with this compound. The provided protocols and contextual information are intended to facilitate further investigation and application of this compound in scientific research and development.

References

Navigating the Stability and Storage of n-Methyl-4-(trifluoromethoxy)aniline: A Technical Guide

For researchers, scientists, and professionals in drug development, ensuring the integrity of chemical reagents is paramount. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for n-Methyl-4-(trifluoromethoxy)aniline, a key building block in various synthetic applications.

This compound requires careful handling and storage to maintain its chemical purity and prevent degradation. Like many aromatic amines, it is susceptible to environmental factors such as light, heat, and oxygen, which can lead to the formation of impurities and a decrease in efficacy. This guide synthesizes available data to provide best-practice recommendations for its long-term stability.

Recommended Storage Conditions

To ensure the longevity and purity of this compound, adherence to appropriate storage protocols is critical. The following table summarizes the recommended conditions based on information from safety data sheets and general chemical storage guidelines.

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool, dry place. Refrigeration (2-8°C) is advisable for long-term storage.[1] | Minimizes the rate of potential thermal degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[1] | Prevents oxidation, a common degradation pathway for anilines. |

| Container | Tightly closed, light-resistant container (e.g., amber glass).[1] | Protects from atmospheric moisture and prevents photodegradation. |

| Ventilation | Well-ventilated area.[1] | Ensures safe dispersal of any potential vapors. |

| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and acid chlorides. | Prevents vigorous and potentially hazardous reactions that can degrade the compound. |

Stability Profile and Potential Degradation Pathways

While specific quantitative stability data such as shelf life and degradation kinetics for this compound are not extensively documented in publicly available literature, the stability of aromatic amines is a well-studied area. The primary degradation pathways for compounds in this class are oxidation and photodegradation. Discoloration, often to a yellow or brownish hue, is a common visual indicator of degradation due to oxidation upon exposure to air and light.

Based on studies of related compounds, potential degradation mechanisms for this compound can be inferred. For instance, thermal stress on the related compound 4-(trifluoromethyl)aniline has been reported to cause trimerization with the evolution of hydrogen fluoride. Forced degradation studies on other complex molecules containing the 4-(trifluoromethyl)aniline moiety have shown susceptibility to hydrolysis, oxidation, and thermal degradation.

The following diagram illustrates a generalized degradation pathway for anilines, which is likely applicable to this compound.

Caption: Potential degradation pathways for this compound.

Experimental Protocols: Forced Degradation Study

To assess the intrinsic stability of this compound and identify potential degradation products, a forced degradation study can be performed. The following is a generalized protocol that can be adapted for this purpose.

Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated analytical balance, pH meter, HPLC with a suitable detector (e.g., UV-Vis or Mass Spectrometry), photostability chamber, and a temperature-controlled oven.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Keep the mixture at 60°C for 24 hours.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Keep the mixture at 60°C for 24 hours.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Place a sample of the solid compound in a temperature-controlled oven at 80°C for 48 hours. Separately, expose a solution of the compound to the same conditions.

-

Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze the samples using a developed and validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

-

-

Data Evaluation:

-

Calculate the percentage degradation of this compound under each stress condition.

-

Identify and characterize the major degradation products using techniques like LC-MS/MS and NMR if necessary.

-

The following diagram outlines the workflow for a forced degradation study.

Caption: Workflow for a forced degradation study of this compound.

References

In-Depth Technical Guide: n-Methyl-4-(trifluoromethoxy)aniline Health and Safety Information

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the available health and safety information for n-Methyl-4-(trifluoromethoxy)aniline. The information is compiled from various safety data sheets (SDS) and toxicological databases. It is intended to inform researchers, scientists, and drug development professionals about the potential hazards, handling precautions, and emergency procedures associated with this compound. Due to the limited availability of specific experimental data for this compound, information on structurally related compounds is included for context and precautionary guidance.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary routes of exposure are inhalation, skin contact, and ingestion, all of which can be harmful. It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The available data for this compound and its parent compound, 4-(trifluoromethoxy)aniline, are summarized below.

| Hazard Class | Hazard Category | GHS Hazard Statement (H-code) | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Warning |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Warning |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | Warning |

Data is based on the Fisher Scientific Safety Data Sheet for this compound.

For the structurally related compound, 4-(trifluoromethoxy)aniline , the GHS classification indicates a higher level of toxicity:

| Hazard Class | Hazard Category | GHS Hazard Statement (H-code) | Signal Word |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1] | Danger |

| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin[1] | Danger |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] | Warning |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[1] | Danger |

| Specific Target Organ Toxicity - Repeated Exposure | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[1] | Warning |

Data is based on the Merck Millipore Safety Data Sheet for 4-(trifluoromethoxy)aniline.

Toxicological Information

Absorption of the related compound, 4-(trifluoromethoxy)aniline, into the body may lead to the formation of methemoglobin, which can cause cyanosis in sufficient concentrations. The onset of symptoms may be delayed for 2 to 4 hours or longer.

Experimental Protocols

Specific experimental protocols for the toxicological assessment of this compound have not been identified in the reviewed literature and safety data sheets. For researchers planning to conduct such studies, it is recommended to follow established OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals for acute oral, dermal, and inhalation toxicity, as well as for skin and eye irritation.

A generalized workflow for chemical hazard assessment is presented below.

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Handling

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Storage

-

Keep the container tightly closed.

-

Store in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

In case of exposure, follow these first-aid measures:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. Do not allow it to enter sewers or waterways.

Conclusion

This compound is a hazardous chemical that requires careful handling and the use of appropriate personal protective equipment. While specific toxicological data for this compound is limited, the available information indicates that it is harmful by multiple routes of exposure and is an irritant. Researchers and other professionals working with this substance should adhere to the safety precautions outlined in this guide and consult the full Safety Data Sheet provided by the supplier. The provided workflow for hazard assessment can serve as a general guideline for any necessary future toxicological studies.

References

The Ascendant Role of N-Methyl-4-(trifluoromethoxy)aniline in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern drug design, imparting enhanced metabolic stability, increased lipophilicity, and improved target-binding affinity. Among these, the trifluoromethoxy group (-OCF₃) has garnered significant attention. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and burgeoning role of a key building block, n-Methyl-4-(trifluoromethoxy)aniline, in medicinal chemistry. We will delve into its application in the synthesis of bioactive molecules, with a particular focus on the development of kinase inhibitors. This guide will present quantitative biological data for representative derivatives, detailed experimental protocols, and visualizations of relevant signaling pathways and synthetic workflows to provide a comprehensive resource for researchers in drug discovery and development.

Introduction: The Trifluoromethoxy Moiety in Drug Design

The trifluoromethoxy group offers a unique combination of properties that are highly advantageous in medicinal chemistry.[1] Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing their interaction with biological targets.[1] Furthermore, the trifluoromethoxy group is metabolically stable and increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and improve oral bioavailability.[1][2] These characteristics have led to the incorporation of the trifluoromethoxy group into a number of approved drugs and clinical candidates.

This compound serves as a valuable scaffold, combining the beneficial properties of the trifluoromethoxy group with a reactive secondary amine that can be readily incorporated into a variety of molecular frameworks. The N-methyl group can provide additional steric bulk and alter the hydrogen bonding capacity compared to the primary aniline, which can be crucial for fine-tuning the selectivity and potency of a drug candidate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

| Property | Value | Reference |

| Molecular Formula | C₈H₈F₃NO | [3] |

| Molecular Weight | 191.15 g/mol | [3] |

| CAS Number | 41419-59-4 | [3] |

| Appearance | Not specified, likely a liquid or low-melting solid | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| LogP (calculated) | ~2.5-3.0 | - |

Synthesis of this compound and Its Derivatives

The synthesis of this compound can be achieved through a two-step process starting from 4-(trifluoromethoxy)aniline.

Synthesis of the Precursor: 4-(Trifluoromethoxy)aniline

Several methods for the synthesis of 4-(trifluoromethoxy)aniline have been reported. A high-yield, two-stage process is outlined below.[4][5]

Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)aniline [4]

-

Stage 1: Nitration of Trifluoromethoxybenzene: To a solution of trifluoromethoxybenzene, a mixture of nitric acid and sulfuric acid is added dropwise while maintaining the temperature between 30-45°C. After the addition is complete, the reaction is stirred for an additional hour. The reaction mixture is then washed with water and a sodium carbonate solution to yield a mixture of nitrotrifluoromethoxybenzene isomers.

-

Stage 2: Reduction of the Nitro Group: The mixture of nitrotrifluoromethoxybenzene isomers is then subjected to catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst in a suitable solvent such as ethanol or methanol under a hydrogen atmosphere. The catalyst is filtered off, and the solvent is removed under reduced pressure to yield 4-(trifluoromethoxy)aniline.

N-Methylation of 4-(Trifluoromethoxy)aniline

A general and efficient method for the selective mono-N-methylation of anilines using methanol as the methylating agent over a heterogeneous nickel catalyst has been reported and can be adapted for the synthesis of this compound.[3]

Experimental Protocol: N-Methylation of 4-(Trifluoromethoxy)aniline (Adapted) [3]

-

Catalyst Preparation: A Ni/ZnAlOx catalyst is prepared by a co-precipitation method using urea, followed by calcination and reduction.

-

N-Methylation Reaction: In a 50 mL autoclave, 4-(trifluoromethoxy)aniline (1.0 mmol), the Ni/ZnAlOx catalyst (40 mg), and methanol (10 mL) are combined. The autoclave is flushed with nitrogen and then pressurized with 1 MPa of N₂. The reaction mixture is heated to 160°C with stirring for 24 hours.

-

Work-up and Purification: After cooling, the reaction mixture is analyzed by GC-MS. The product, this compound, can be purified by column chromatography on silica gel.

Role in Medicinal Chemistry: A Case Study of Proguanil Analogs

While no currently marketed drugs are directly synthesized from this compound, its structural motifs are found in potent bioactive molecules. A study on biguanide derivatives, analogous to the antimalarial drug proguanil, highlights the potential of the 4-(trifluoromethoxy)aniline scaffold in cancer therapy.[6] In this study, a series of 1-(4-(trifluoromethoxy)phenyl)-5-alkylbiguanides were synthesized and evaluated for their anti-proliferative activity.

Quantitative Biological Data

The following table summarizes the in vitro anti-proliferative activity (IC₅₀ values) of selected 1-(4-(trifluoromethoxy)phenyl)-5-alkylbiguanide derivatives against various human cancer cell lines.[6]

| Compound | Alkyl Chain | T24 (Bladder) IC₅₀ (µM) | J82 (Bladder) IC₅₀ (µM) | 5637 (Bladder) IC₅₀ (µM) | A2780 (Ovarian) IC₅₀ (µM) | OVCAR-3 (Ovarian) IC₅₀ (µM) |

| 5C | n-Pentyl | 8.3 ± 1.2 | 7.9 ± 0.9 | 9.1 ± 1.5 | 10.2 ± 1.8 | 11.5 ± 2.1 |

| 6C | n-Hexyl | 5.6 ± 0.8 | 6.1 ± 0.7 | 6.8 ± 1.1 | 7.5 ± 1.3 | 8.9 ± 1.6 |

| 7C | n-Heptyl | 3.1 ± 0.5 | 3.5 ± 0.6 | 4.2 ± 0.7 | 4.9 ± 0.9 | 5.7 ± 1.0 |

| 8C | n-Octyl | 2.5 ± 0.4 | 2.8 ± 0.5 | 3.1 ± 0.6 | 3.8 ± 0.7 | 4.5 ± 0.8 |

| Proguanil | Isopropyl | >50 | >50 | >50 | >50 | >50 |

Data presented as mean ± standard deviation.

The results indicate that the anti-proliferative activity is dependent on the length of the alkyl chain, with the n-octyl derivative (8C ) being the most potent.[6]

Mechanism of Action: Targeting the AMPK/mTOR Signaling Pathway

Further investigation into the mechanism of action of these compounds revealed that they activate AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (mTOR) signaling pathway.[6] The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][8]

Experimental Protocol: In Vitro Cell Proliferation Assay (MTT Assay) (Adapted) [6]

-

Cell Seeding: Human cancer cell lines (e.g., T24, J82, 5637, A2780, OVCAR-3) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for another 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Future Perspectives and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the area of oncology. The trifluoromethoxy group imparts favorable physicochemical properties, while the N-methylated aniline provides a versatile handle for synthetic elaboration. The case study of proguanil analogs demonstrates the potential of this structural motif to yield potent inhibitors of key signaling pathways implicated in cancer.

Future research in this area should focus on:

-

Exploring a wider range of chemical diversity by incorporating the this compound moiety into different heterocyclic scaffolds.

-

Conducting structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds against various biological targets.

-

Evaluating the pharmacokinetic and pharmacodynamic properties of lead compounds in preclinical models.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Synthesis of n-Methyl-4-(trifluoromethoxy)aniline: An Application Note and Protocol

This document provides a detailed protocol for the synthesis of n-Methyl-4-(trifluoromethoxy)aniline, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The presented methodology is based on the direct N-methylation of 4-(trifluoromethoxy)aniline using methanol as a C1 source, a process catalyzed by a ruthenium complex. This approach offers an efficient and selective route to the desired product.

Introduction

This compound is a key building block in organic synthesis. The incorporation of the trifluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The N-methyl group also plays a crucial role in modulating the pharmacological properties of various compounds. Consequently, a reliable and efficient synthesis protocol for this intermediate is of high interest to researchers in medicinal chemistry and materials science.

The protocol detailed below describes a catalytic N-methylation reaction that utilizes an in-situ generated ruthenium catalyst. This "borrowing hydrogen" methodology proceeds through the temporary oxidation of methanol to an electrophilic intermediate, which then methylates the amine, followed by the regeneration of the catalyst.

Experimental Protocol

This protocol is adapted from a general procedure for the N-methylation of anilines using a ruthenium catalyst.[1]

Materials:

-

4-(trifluoromethoxy)aniline

-

Methanol (anhydrous)

-

(DPEPhos)RuCl₂(PPh₃) catalyst (or a similar Ru(II) catalyst)

-

Cesium Carbonate (Cs₂CO₃)

-

Schlenk tube (10 mL)

-

Magnetic stir bar

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add 4-(trifluoromethoxy)aniline (1.0 mmol, 1.0 equiv), (DPEPhos)RuCl₂(PPh₃) catalyst (0.005 mmol, 0.5 mol%), and Cesium Carbonate (0.5 mmol, 0.5 equiv).

-

Addition of Solvent: Add 1 mL of anhydrous methanol to the Schlenk tube.

-

Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 140 °C. Stir the reaction mixture vigorously for 12 hours.

-

Work-up: After 12 hours, remove the Schlenk tube from the oil bath and allow it to cool to room temperature.

-

Purification: Concentrate the reaction mixture under reduced pressure to remove the methanol. The resulting residue is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

-

Characterization: The structure and purity of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative quantitative data for the N-methylation of aniline derivatives using different catalytic systems. While specific data for 4-(trifluoromethoxy)aniline under these exact conditions is not provided in the cited literature, the high yields obtained for other para-substituted anilines suggest this protocol is highly effective.[1][2]

| Catalyst System | Substrate | Methylating Agent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| (DPEPhos)RuCl₂(PPh₃) | Aniline derivatives | Methanol | Cs₂CO₃ | 140 | 12 | 95 - 97 | [1] |

| Ni/ZnAlOx | Aniline | Methanol | NaOH | 160 | 24 | 93 | [2] |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of the Catalytic Cycle

The "borrowing hydrogen" mechanism involves a series of catalytic steps. The following diagram outlines the proposed pathway for the ruthenium-catalyzed N-methylation of an amine with methanol.

References

Application Notes and Protocols for n-Methyl-4-(trifluoromethoxy)aniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Methyl-4-(trifluoromethoxy)aniline is a valuable fluorinated building block in modern organic synthesis, particularly in the development of biologically active molecules for the pharmaceutical and agrochemical industries.[1][2] The presence of the trifluoromethoxy (-OCF3) group offers significant advantages, including enhanced metabolic stability, increased lipophilicity, and improved bioavailability of the final compound.[3][4] These properties make it an attractive starting material for the synthesis of targeted therapeutics, especially in the field of oncology.[5]

This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in the synthesis of multi-kinase inhibitors, exemplified by its application in the formation of diaryl urea-based compounds analogous to approved drugs like Regorafenib and Sorafenib.[4][6]

Key Applications: Synthesis of Diaryl Urea-Based Kinase Inhibitors

A primary application of this compound is in the synthesis of diaryl urea-based kinase inhibitors. This structural motif is a well-established pharmacophore that targets the ATP-binding site of various kinases involved in cancer cell proliferation and angiogenesis.[7][8] The synthesis typically involves the reaction of an aniline derivative with an isocyanate to form the urea linkage.

The trifluoromethoxy group on the aniline ring can significantly influence the binding affinity and selectivity of the inhibitor for its target kinases.[3] The N-methyl group can also play a crucial role in modulating the compound's physicochemical properties and biological activity.

Experimental Protocols

The following protocols describe a representative synthesis of a diaryl urea-based kinase inhibitor using this compound as a key building block. The reaction scheme is analogous to the final coupling step in the synthesis of Regorafenib.[6]

Protocol 1: Synthesis of a Diaryl Urea Kinase Inhibitor

This protocol details the coupling of this compound with a suitable isocyanate intermediate to form the final diaryl urea product.

Reaction Scheme:

Materials:

-

This compound

-

4-chloro-3-(trifluoromethyl)phenyl isocyanate

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Tetrahydrofuran (THF)[2]

-

Triethylamine (optional, as a scavenger for acidic impurities)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

-

In a separate flask, prepare a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq.) in anhydrous DCM.

-

Cool the solution of this compound to 0 °C using an ice bath.

-

Slowly add the solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate dropwise to the cooled aniline solution over 15-20 minutes with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction, a precipitate may form. If so, collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane and ethyl acetate).

Data Presentation:

| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |

| This compound | 191.14 | 10 | 1.0 |

| 4-chloro-3-(trifluoromethyl)phenyl isocyanate | 223.57 | 10.5 | 1.05 |

| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| Diaryl Urea Product | 4.15 | (To be determined) | (To be determined) |

Signaling Pathways and Experimental Workflows

Kinase Inhibition Signaling Pathway

The synthesized diaryl urea compounds are designed to inhibit multiple receptor tyrosine kinases (RTKs) and intracellular kinases involved in key cancer-related signaling pathways. The diagram below illustrates the general mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation of 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-n-picoline-2-carboxamide and its monohydrate method - Eureka | Patsnap [eureka.patsnap.com]

- 3. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: The Role of n-Methyl-4-(trifluoromethoxy)aniline in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Methyl-4-(trifluoromethoxy)aniline is an aromatic amine derivative featuring a trifluoromethoxy group at the para position and an N-methylated amino group. The trifluoromethoxy (-OCF3) group is a key structural motif in modern medicinal chemistry, known for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule. These characteristics can significantly improve the pharmacokinetic and pharmacodynamic profile of drug candidates. While its unmethylated counterpart, 4-(trifluoromethoxy)aniline, is a more commonly cited building block in pharmaceutical and agrochemical synthesis, the N-methylated version offers a distinct structural element for fine-tuning molecular properties.

This document provides an overview of the potential applications of this compound in pharmaceutical synthesis. Due to the limited publicly available information on specific drug candidates synthesized from this precise starting material, this note will focus on the established reactivity of related aniline derivatives and propose potential synthetic applications and generalized protocols.

Properties and Rationale for Use in Drug Discovery

The trifluoromethoxy group is a bioisostere of the methoxy group but with significantly different electronic properties. It is strongly electron-withdrawing, which can influence the pKa of the aniline nitrogen and the reactivity of the aromatic ring. The N-methyl group further alters the electronic and steric environment of the amine, which can impact its nucleophilicity and the conformational preferences of downstream products.

Key advantages of incorporating the n-Methyl-4-(trifluoromethoxy)phenyl moiety into drug candidates include:

-

Enhanced Metabolic Stability: The C-F bonds in the trifluoromethoxy group are highly resistant to metabolic cleavage, potentially prolonging the half-life of a drug.

-

Increased Lipophilicity: The -OCF3 group generally increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes.

-

Modulation of Receptor Binding: The unique electronic and steric properties of this substituent can lead to altered binding interactions with biological targets.

-

Fine-tuning pKa: The N-methylation can influence the basicity of the amine, which is a critical parameter for drug solubility, formulation, and target engagement.

Potential Pharmaceutical Applications and Synthetic Strategies

While specific examples of marketed drugs derived from this compound are not readily found in the public domain, its structure lends itself to the synthesis of various classes of therapeutic agents. Based on the known chemistry of anilines, potential applications include the synthesis of kinase inhibitors, GPCR modulators, and other enzyme inhibitors.

One notable, albeit negative, finding in the literature is that in the context of Bcr-Abl kinase inhibitors, the replacement of the aniline NH with an N-methyl substitution on 4-(trifluoromethoxy)aniline resulted in a complete loss of cellular activity. This highlights the critical importance of the N-H bond for activity in that specific scaffold, likely due to its role as a hydrogen bond donor. However, in other contexts where such an interaction is not required, N-methylation could be beneficial.

Below are generalized protocols for key reactions involving this compound, extrapolated from standard organic synthesis methodologies.

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation (Acylation)

This protocol describes a general method for the acylation of this compound to form an amide, a common linkage in many pharmaceutical compounds.

Reaction Scheme:

Application of n-Methyl-4-(trifluoromethoxy)aniline in Agrochemical Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Methyl-4-(trifluoromethoxy)aniline is a key fluorinated building block in modern agrochemical research and development. The incorporation of the trifluoromethoxy (-OCF₃) group and N-methylation can significantly enhance the biological activity, metabolic stability, and membrane permeability of active ingredients.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of a representative, hypothetical fungicide, designated as "Gemini-Fungicide 25" (GF-25). While GF-25 is a model compound for illustrative purposes, the methodologies described are based on established practices in agrochemical development for similar fluorinated compounds.

Rationale for Use in Agrochemicals

The unique physicochemical properties of the trifluoromethoxy group make it a highly desirable moiety in the design of new agrochemicals. It is a strong electron-withdrawing group, which can influence the electronic properties of the molecule and its interaction with biological targets. Furthermore, its high lipophilicity can improve the compound's ability to penetrate the waxy cuticles of plants and the cell membranes of pests and pathogens. The N-methyl group can also play a crucial role in modulating the molecule's binding affinity to target enzymes and its overall metabolic fate.

Representative Application: Synthesis of Gemini-Fungicide 25 (GF-25)

GF-25 is a hypothetical pyrazole carboxamide fungicide, a class of agrochemicals known to inhibit succinate dehydrogenase (SDHI) in the mitochondrial electron transport chain of fungi.[3][4] The synthesis involves the coupling of this compound with a substituted pyrazole carboxylic acid chloride.

Synthesis Workflow

Experimental Protocol: Synthesis of GF-25

Materials:

-

This compound (1.0 eq)

-

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq) and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture with continuous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure Gemini-Fungicide 25.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activity Evaluation

The in vitro antifungal activity of GF-25 can be evaluated against a panel of common plant pathogenic fungi.

Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

Materials:

-

Gemini-Fungicide 25 (GF-25)

-

Commercial standard fungicide (e.g., Boscalid)

-

Fungal strains (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)

-

Potato Dextrose Agar (PDA) medium

-

Dimethyl sulfoxide (DMSO)

-

Sterile petri dishes (90 mm)

-

Sterile cork borer (5 mm)

-

Incubator

Procedure:

-

Prepare stock solutions of GF-25 and the standard fungicide in DMSO.

-

Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60 °C.

-

Add appropriate volumes of the stock solutions to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate with DMSO only should also be prepared.

-

Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.

-

Incubate the plates at 25 ± 2 °C in the dark.

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

-

Determine the EC₅₀ (half-maximal effective concentration) value for each compound against each fungus by probit analysis.

Quantitative Data Presentation

The following table presents hypothetical antifungal activity data for GF-25 against selected plant pathogens.

| Compound | EC₅₀ (µg/mL) | ||

| Botrytis cinerea | Fusarium graminearum | Rhizoctonia solani | |

| Gemini-Fungicide 25 (GF-25) | 0.85 | 1.20 | 0.55 |

| Boscalid (Standard) | 1.10 | 1.50 | 0.75 |